molecular formula C29H37N7O5S B612138 Glpg-0187 CAS No. 1320346-97-1

Glpg-0187

Número de catálogo B612138
Número CAS: 1320346-97-1
Peso molecular: 595.719
Clave InChI: CXHCNOMGODVIKB-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GLPG-0187 is a broad-spectrum integrin receptor antagonist with antitumor activity . It inhibits αvβ1-integrin with an IC50 of 1.3 nM . GLPG-0187 has been used in trials studying the treatment of solid tumors .


Molecular Structure Analysis

The molecular formula of GLPG-0187 is C29H37N7O5S . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .


Physical And Chemical Properties Analysis

The exact mass of GLPG-0187 is 595.26 and its molecular weight is 595.719 . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

GLPG0187 has been identified as a broad-spectrum integrin receptor antagonist (IRA) with potential therapeutic applications in cancer treatment. In preclinical studies, GLPG0187 inhibited tumor growth and metastasis in mouse models of prostate and breast cancer . It targets integrin signaling, which plays a crucial role in cancer biology, including tumor growth, metastasis, and organotropism .

Bone Metastasis Prevention

GLPG0187 has shown promise in preventing the de novo formation and progression of bone metastases. This application is particularly relevant for cancers that commonly metastasize to bone, such as breast and prostate cancers . By inhibiting integrin receptors, GLPG0187 may disrupt the cell adhesion and signaling required for metastatic cells to colonize bone tissue .

Inhibition of Visceral Metastases

In addition to bone metastases, GLPG0187 has been studied for its ability to inhibit the progression of visceral metastases. This includes metastases to organs such as the liver and lungs, which are critical sites affected in advanced stages of cancer . The compound’s broad-spectrum integrin inhibition could be a key factor in its anti-metastatic effects .

SARS-CoV-2 Infection Blockade

GLPG0187 has been investigated for its potential to block SARS-CoV-2 pseudovirus infection of airway epithelial cells. The compound could attenuate the severity of COVID-19 by inhibiting the virus’s entry into cells via RGD-binding integrins . This application could be particularly beneficial for vulnerable populations, including the elderly and immunocompromised individuals .

Combination Therapy with MEK Inhibitors

Research suggests that pre-treatment of cells with MEK inhibitors enhances the inhibition of pseudovirus infection by GLPG0187 . This indicates a potential application of GLPG0187 in combination therapy, where it could be used alongside other drugs to improve treatment efficacy, especially in the context of viral infections .

Propiedades

IUPAC Name

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCNOMGODVIKB-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, 3-((2,5-dimethyl-6-(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-piperidinyl)-4-pyrimidinyl)amino)-N-((4-methoxyphenyl)sulfonyl)

CAS RN

1320346-97-1
Record name GLPG-0187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0187
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0187
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: GLPG0187 acts as a pan-integrin inhibitor, binding to and blocking the activity of several RGD-binding integrin receptors. [] These receptors include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, , ] By inhibiting these integrins, GLPG0187 disrupts key cellular processes such as cell adhesion, migration, proliferation, and signaling pathways like TGF-β. [, , , ] For example, by blocking αvβ6, GLPG0187 prevents the activation of latent TGF-β, a cytokine implicated in tumor growth, immune evasion, and fibrosis. [, ] This disruption of integrin-mediated signaling leads to various downstream effects, including decreased tumor growth, reduced metastasis, and suppressed osteoclast activity. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific structural characteristics of GLPG0187, including its molecular formula, weight, or spectroscopic data.

ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of GLPG0187. Information regarding its material compatibility, stability under various conditions, or specific applications beyond the biological context is not available.

A: GLPG0187 is characterized as an integrin antagonist, meaning it primarily functions by binding to and blocking the activity of integrin receptors rather than acting as a catalyst in chemical reactions. [] Therefore, information regarding its catalytic properties, reaction mechanisms, or selectivity in a catalytic context is not applicable.

A: While computational analysis of publicly available mRNA expression data was employed to identify cancer types with high αvβ6 integrin upregulation for potential GLPG0187 targeting, the abstracts do not provide specific details on simulations, calculations, or QSAR models related to the compound. []

ANone: The research abstracts do not offer detailed insights into the specific Structure-Activity Relationship (SAR) of GLPG0187. Information on how structural modifications might affect its activity, potency, and selectivity is not discussed.

ANone: The research abstracts do not provide specific details about the stability and formulation of GLPG0187 or strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided research abstracts primarily focus on the preclinical investigation of GLPG0187. Information concerning SHE regulations, compliance, risk minimization, or responsible practices is not included in these documents.

A: GLPG0187 has shown promising preclinical efficacy in various in vitro and in vivo models. * In vitro: It inhibited osteoclast activity, angiogenesis, and tumor cell migration and proliferation. [, , ] It also increased the E-cadherin/vimentin ratio in prostate cancer cells, promoting a less invasive phenotype. [] Additionally, GLPG0187 demonstrated synergistic killing of colorectal cancer cells when combined with TALL-104 T-cells, suggesting potential for enhancing immune-mediated tumor cell death. []* In vivo: GLPG0187 reduced tumor growth and metastasis in preclinical models of prostate cancer and breast cancer. [, ] In a Marfan syndrome mouse model (Fbn1C1039G/+), GLPG0187 treatment effectively slowed aortic aneurysm growth, reduced elastin fragmentation, and diminished the activity of the FAK/AktThr308/mTORC1 pathway. [] These findings suggest potential applications for GLPG0187 in treating both cancer and other diseases involving integrin dysregulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.